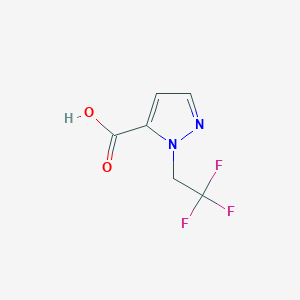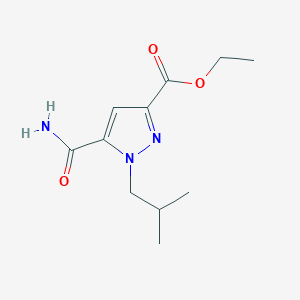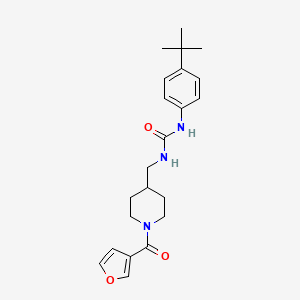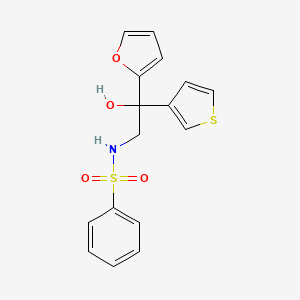
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene are both heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements . Benzenesulfonamide is a type of sulfonamide, a functional group that is characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxy group, and the attachment of the benzenesulfonamide group. One possible method for synthesizing compounds with these types of structures involves the use of Suzuki-Miyaura coupling, a type of cross-coupling reaction .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide belongs to a broader category of sulfonamides, which are known for their versatile applications in medicinal chemistry and material science. Not directly referenced in the retrieved studies, the specific applications of this compound can be inferred from research on structurally similar compounds.
Biphenylsulfonamide Endothelin Antagonists : Biphenylsulfonamides, similar in structure to the queried compound, have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, including variations like BMS-187308, show improved ETA binding affinity and functional activity, with significant oral activity in nonhuman primates (Murugesan et al., 1998).
Gold(I)-Catalyzed Cascade Reactions : Research involving N-(furan-3-ylmethylene)benzenesulfonamides, which share a furan component with the queried compound, highlights a gold(I)-catalyzed cascade reaction. This method enriches gold carbenoid chemistry and demonstrates the compound's utility in complex organic syntheses (Wang et al., 2014).
High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : Similar sulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, indicating potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anti-Inflammatory and Anticancer Properties : Derivatives of benzenesulfonamides, including celecoxib derivatives, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests potential therapeutic applications for compounds within this chemical family (Küçükgüzel et al., 2013).
Photoinduced Direct Oxidative Annulation : Studies involving the photoinduced direct oxidative annulation of furan and thiophene derivatives highlight the potential of these compounds in synthesizing highly functionalized polyheterocyclic compounds. This indicates applications in materials science and organic electronics (Zhang et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-16(13-8-10-22-11-13,15-7-4-9-21-15)12-17-23(19,20)14-5-2-1-3-6-14/h1-11,17-18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNBFGYOPQIIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)
![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)
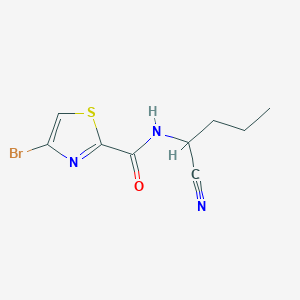
![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)
